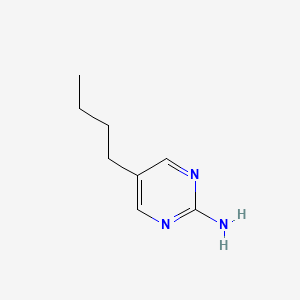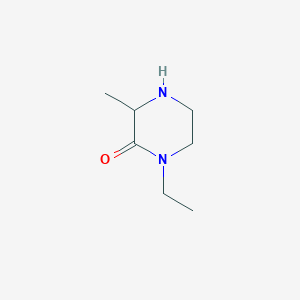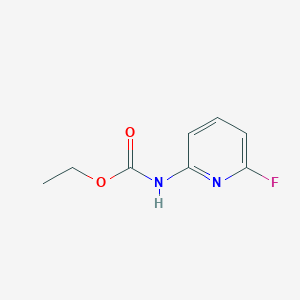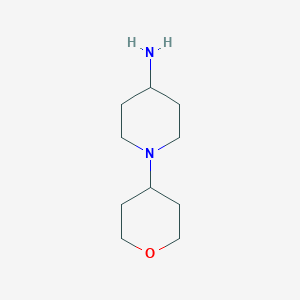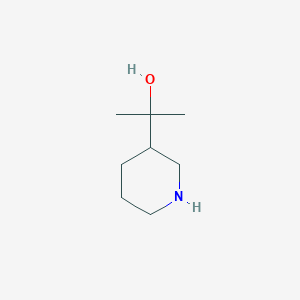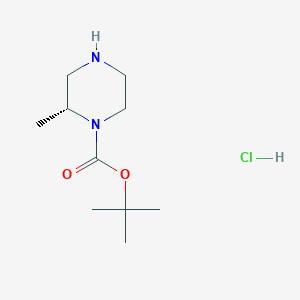
4-(Pyridin-4-ylmethoxy)phenol
説明
“4-(Pyridin-4-ylmethoxy)phenol” is a compound with the molecular formula C12H11NO2 . It is also known as 4-(4-pyridylmethoxy)phenol or 4-pyridinylmethyl 4-hydroxyphenyl ether.
Physical And Chemical Properties Analysis
“4-(Pyridin-4-ylmethoxy)phenol” is a white to off-white crystalline powder with a melting point of 119-120°C. It has a molecular weight of 201.22 .科学的研究の応用
Catalytic Applications in Synthesis Reactions
The compound 4-(Pyridin-4-ylmethoxy)phenol and its derivatives have shown significant catalytic properties in synthesis reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a DMAP salt, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, revealing a detailed reaction mechanism for the first time. This catalytic process involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with the nucleophilic substrate to form a transient intermediate, releasing the acylation product and regenerating the catalyst (Liu et al., 2014).
Structural and Interaction Studies in Coordination Compounds
The structural aspects and interaction dynamics of coordination compounds containing 4-(Pyridin-4-ylmethoxy)phenol derivatives have been explored. Zn(II) and Cd(II) coordination compounds with 4-((pyridin-4-ylmethylene)amino)phenol ligands were synthesized and characterized, focusing on molecular structure, crystal packing, and non-covalent interactions like π···π stacking, C–H···π, O–H⋯N, and C–H···X hydrogen bonding interactions. This study provides insight into the role of weak non-covalent interactions in the crystal structure of Schiff-base ligand coordination compounds (Hajiashrafi et al., 2020).
Magnetic and Electrochemical Properties in Zinc Complexes
The magnetic and electrochemical properties of zinc complexes of Schiff and Mannich bases, including compounds with 4-(Pyridin-4-ylmethoxy)phenol derivatives, were examined. These complexes were characterized by X-ray diffraction crystallography, cyclic voltammetry, and electron paramagnetic resonance (EPR) spectroscopy. The study revealed details about the zinc-coordinated monophenoxyl radical species, their stability, and the weak magnetic coupling between radical spins in two-electron-oxidized species (Orio et al., 2010).
Environmental Applications: Detection and Degradation of Pollutants
4-(Pyridin-4-ylmethoxy)phenol derivatives have been utilized in environmental applications, particularly in the detection, discrimination, and degradation of phenolic pollutants. Compounds like [Co2(btap)4(H2O)4][SiW12O40] (Co-POM) were synthesized and found to have multifunctional properties including colorimetric detection and discrimination of phenols, as well as photocatalytic degradation capabilities for pollutants like 4-chlorophenol (Xin et al., 2022).
Safety and Hazards
特性
IUPAC Name |
4-(pyridin-4-ylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-1-3-12(4-2-11)15-9-10-5-7-13-8-6-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWXVGMUFOPNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-ylmethoxy)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437947.png)

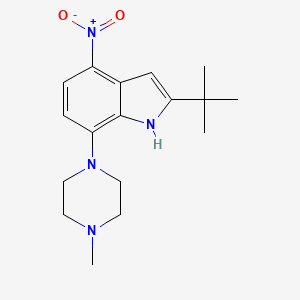
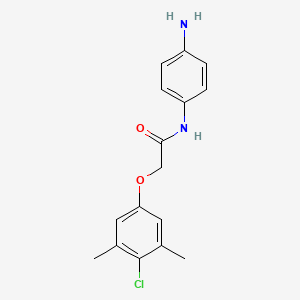

![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)
